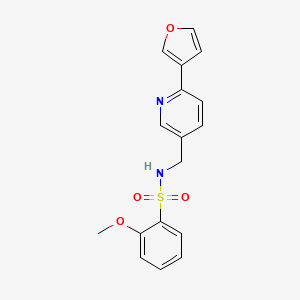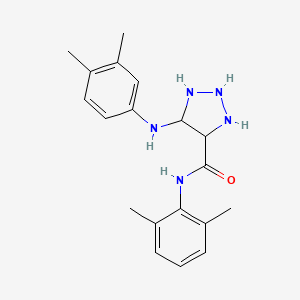
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide, also known as DMAT, is a chemical compound that belongs to the triazolidine family. DMAT is a potent inhibitor of protein kinase CK2, which plays a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMAT has gained attention in scientific research due to its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
科学研究应用
Synthesis and Anticancer Activity
Research has demonstrated the synthesis of functionalized amino acid derivatives showing promising cytotoxicity against human cancer cell lines, indicating potential applications in designing new anticancer agents. These compounds have shown interesting cytotoxicity in ovarian and oral cancers, which could be beneficial for the development of novel therapeutic strategies (Kumar et al., 2009).
Antimicrobial Activity
Another area of application includes the synthesis of new pyridothienopyrimidines and pyridothienotriazines, which were evaluated for their antimicrobial activities. This suggests the potential use of such compounds in creating new antimicrobial agents to combat various pathogenic bacteria and fungi (Abdel-rahman et al., 2002).
Material Science Applications
In the field of material science, research has been conducted on the preparation and characterization of new photoactive polyamides containing urazole units. These studies have explored the potential of such compounds in the development of novel materials with specific photoactive properties, which could be useful in various technological applications (Mallakpour & Rafiee, 2007).
Dyeing Polyester Fibers
Research on novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers has shown that these compounds exhibit high efficiency in vitro for antioxidant, antitumor, and antimicrobial activities. The colored polyester fibers treated with these dyes could be applied as sterile and/or biological active fabrics used in various applications, demonstrating the compound's utility beyond biomedical applications (Khalifa et al., 2015).
属性
IUPAC Name |
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-11-8-9-15(10-14(11)4)20-18-17(22-24-23-18)19(25)21-16-12(2)6-5-7-13(16)3/h5-10,17-18,20,22-24H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPGWNLHAPNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C(NNN2)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118549 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

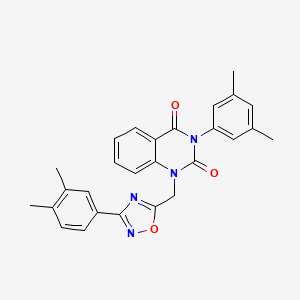
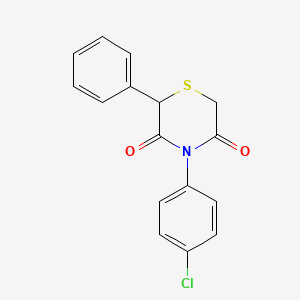
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)
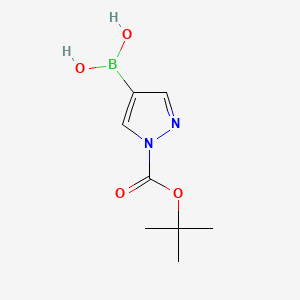
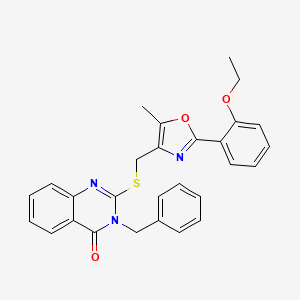
![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)
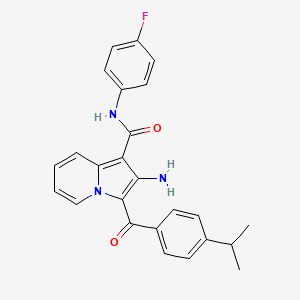
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)
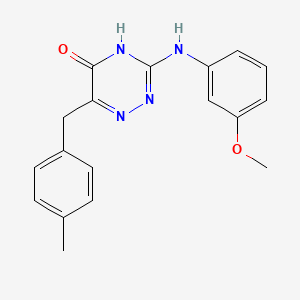
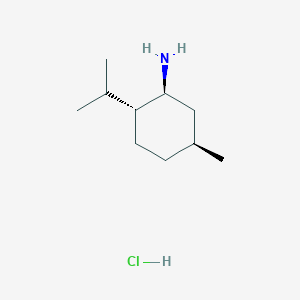
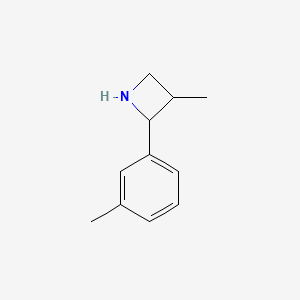
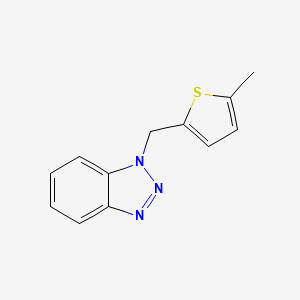
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)
